1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt
Overview
Description
1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt is a chemical compound with the molecular formula C10H6(SO3Na)2. It is a derivative of naphthalene, featuring sulfonic acid groups and an isothiocyanato group at the 3-position. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphthalene or 1,5-naphthalenedisulfonic acid as the starting material.
Reaction Steps: The naphthalene undergoes sulfonation to introduce sulfonic acid groups, followed by chlorination and subsequent reaction with thiourea to introduce the isothiocyanato group.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors or batch reactors to handle larger quantities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isothiocyanato group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, often with different functional groups.
Substitution Products: Compounds with different substituents replacing the isothiocyanato group.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with various molecular targets and pathways. The sulfonic acid groups can act as proton donors or acceptors, while the isothiocyanato group can form covalent bonds with nucleophiles, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
1,5-Naphthalenedisulfonic acid: Similar structure but lacks the isothiocyanato group.
3-Isothiocyanato-naphthalene: Similar but with different positions of the isothiocyanato group.
Naphthalene-1,5-disulfonic acid disodium salt: Similar but without the isothiocyanato group.
Uniqueness: 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt is unique due to the presence of both sulfonic acid and isothiocyanato groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
disodium;3-isothiocyanatonaphthalene-1,5-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO6S3.2Na/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18;;/h1-5H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKJEAKKEDOKSR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=C=S)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5NNa2O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067949 | |
Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35888-63-2 | |
Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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